![molecular formula C10H20O3 B164404 Methyl 3-hydroxynonanoate CAS No. 83968-06-3](/img/structure/B164404.png)
Methyl 3-hydroxynonanoate
Overview
Description
Methyl 3-hydroxynonanoate is a chemical compound with the linear formula C10H20O3 . It has a molecular weight of 188.27 . It is a liquid in its physical form .
Synthesis Analysis
Methyl 3-hydroxynonanoate can be synthesized from fatty acid methyl esters from rapeseed oil through an oxidative cleavage step in a solvent-free medium at room temperature, followed by a reduction step . Another method involves the hydroesterification of ethylene oxide with CO in the presence of a dicobalt octacarbonyl catalyst and methanol solvent .Molecular Structure Analysis
The InChI code for Methyl 3-hydroxynonanoate is1S/C10H20O3/c1-3-4-5-6-7-9(11)8-10(12)13-2/h9,11H,3-8H2,1-2H3/t9-/m1/s1
. The compound’s structure consists of a methyl ester group attached to a nonanoate chain with a hydroxy group at the third carbon . Physical And Chemical Properties Analysis
Methyl 3-hydroxynonanoate is a liquid . It has a molecular weight of 188.27 and a linear formula of C10H20O3 .Scientific Research Applications
Material Science
Methyl 3-hydroxynonanoate’s unique properties are leveraged in the development of novel polymers, coatings, and other advanced materials. Its application in material science extends to creating products with enhanced durability and functionality .
Biodegradable Polymers
This compound is related to medium-chain-length poly-3-hydroxyalkanoates (mcl-PHAs), which are likely to find industrial applications as biodegradable polymers. These polymers are promising materials due to their biocompatibility and biodegradability, making them suitable for medical and environmental applications .
Safety and Hazards
properties
IUPAC Name |
methyl 3-hydroxynonanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3/c1-3-4-5-6-7-9(11)8-10(12)13-2/h9,11H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCQOQFCKCGHHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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